N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Description
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a complex organic compound that features a furan ring, a fluorophenyl group, and an imidazole moiety
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O.2ClH/c18-15-4-2-14(3-5-15)17-7-6-16(22-17)12-19-8-1-10-21-11-9-20-13-21;;/h2-7,9,11,13,19H,1,8,10,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEAEVXRGZFMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCCN3C=CN=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of 5-hydroxymethylfurfural with a fluorophenyl Grignard reagent.
Imidazole Introduction: The imidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the furan ring.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: The imidazole moiety can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol
- 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
- 5-Phenylfuran-2-yl derivatives
Uniqueness
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine stands out due to its unique combination of a furan ring, a fluorophenyl group, and an imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
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